molecular formula C24H42O10 B606188 4,7,10,13,16,19,22,25,28,31-Decaoxatetratriaconta-1,33-diyne CAS No. 1351373-47-1

4,7,10,13,16,19,22,25,28,31-Decaoxatetratriaconta-1,33-diyne

Cat. No.: B606188
CAS No.: 1351373-47-1
M. Wt: 490.59
InChI Key: LGMGZRHYRPWDIM-UHFFFAOYSA-N
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Description

4,7,10,13,16,19,22,25,28,31-Decaoxatetratriaconta-1,33-diyne is a complex organic compound characterized by its long chain structure with multiple ether linkages and terminal alkyne groups

Mechanism of Action

Target of Action

Bis-Propargyl-PEG10 is a derivative of Polyethylene Glycol (PEG) that is used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . The primary target of Bis-Propargyl-PEG10 is the Paternally Expressed Gene 10 (PEG10), an oncogene implicated in the proliferation, apoptosis, and metastasis of tumors . PEG10 is positively expressed in a variety of cancers and has been associated with resistance to cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors .

Mode of Action

Bis-Propargyl-PEG10 interacts with its target, PEG10, through a process known as copper-catalyzed azide-alkyne Click Chemistry . This process forms a stable triazole linkage between the Bis-Propargyl-PEG10 and the PEG10 protein . High expression of PEG10 has been found to suppress p21, a natural CDK inhibitor, and SIAH1, a post-translational degrader of ZEB1, augmenting CDK4/6 inhibitor resistance .

Biochemical Pathways

The interaction of Bis-Propargyl-PEG10 with PEG10 affects several biochemical pathways. One of these is the Transforming Growth Factor Beta (TGF-β) signaling pathway, which plays a biphasic role in cancer progression . High PEG10 expression has been found to suppress this pathway, leading to resistance to CDK4/6 inhibitors . Additionally, PEG10 has been found to enhance the epithelial–mesenchymal transition (EMT), a process involved in tumor progression .

Pharmacokinetics

As a PEG derivative, Bis-Propargyl-PEG10 possesses several properties that impact its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. PEG derivatives are biologically inert, non-immunogenic, and hydrophilic . These properties make them highly soluble in aqueous environments, which can improve the bioavailability of Bis-Propargyl-PEG10 .

Result of Action

The action of Bis-Propargyl-PEG10 on PEG10 has several molecular and cellular effects. High PEG10 expression has been associated with resistance to CDK4/6 inhibitors, and the overexpression of PEG10 in cells can cause this resistance . Targeting peg10 with sirna or antisense oligonucleotides (asos) combined with palbociclib can inhibit the proliferation of palbociclib-resistant cells and suppress emt .

Action Environment

The action of Bis-Propargyl-PEG10 is influenced by various environmental factors. The hydrophilic nature of PEG derivatives like Bis-Propargyl-PEG10 allows them to be highly soluble in aqueous environments . This solubility can influence the compound’s action, efficacy, and stability. Furthermore, the copper-catalyzed azide-alkyne Click Chemistry used by Bis-Propargyl-PEG10 to interact with PEG10 is a robust reaction that can occur in a variety of environmental conditions .

Biochemical Analysis

Biochemical Properties

Bis-Propargyl-PEG10 interacts with azide-bearing compounds or biomolecules through a copper-catalyzed azide-alkyne Click Chemistry . This reaction forms a stable triazole linkage, which is crucial for the function of PROTACs . The hydrophilic PEG spacer in Bis-Propargyl-PEG10 increases its solubility in aqueous media .

Cellular Effects

For instance, PEG10, a gene that can be targeted by PROTACs, has been found to be upregulated in palbociclib-resistant cells . Overexpression of PEG10 in these cells caused resistance to CDK4/6 inhibitors and enhanced epithelial–mesenchymal transition (EMT) .

Molecular Mechanism

The molecular mechanism of Bis-Propargyl-PEG10 is primarily through its role in the formation of PROTACs . These molecules function by binding to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein . In the context of PEG10, high expression of PEG10 suppressed p21, a natural CDK inhibitor, and SIAH1, a post-translational degrader of ZEB1, augmenting CDK4/6 inhibitor resistance .

Temporal Effects in Laboratory Settings

Research on PEG10, a target of PROTACs, suggests that overexpression of PEG10 promotes CDK4/6 inhibitor resistance in breast cancer cells .

Dosage Effects in Animal Models

Research on PEG10 suggests that targeting PEG10 combined with palbociclib synergistically inhibited the growth of palbociclib-resistant xenograft in mice .

Metabolic Pathways

Peg10, a target of PROTACs, has been found to be involved in several cellular processes, including cell proliferation, apoptosis, and development of malignancies .

Transport and Distribution

The hydrophilic PEG spacer in Bis-Propargyl-PEG10 likely facilitates its distribution in aqueous environments .

Subcellular Localization

Peg10, a target of PROTACs, is known to be localized in the cytosol and nucleoplasm .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7,10,13,16,19,22,25,28,31-Decaoxatetratriaconta-1,33-diyne typically involves multi-step organic reactions. One common method includes the coupling of shorter polyether chains with terminal alkyne groups using palladium-catalyzed cross-coupling reactions. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

4,7,10,13,16,19,22,25,28,31-Decaoxatetratriaconta-1,33-diyne can undergo various chemical reactions, including:

    Oxidation: The terminal alkyne groups can be oxidized to form carboxylic acids or other functional groups.

    Reduction: The compound can be reduced to form saturated polyether chains.

    Substitution: The ether linkages can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) under basic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as alkoxides or thiolates in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated polyether chains.

    Substitution: Modified polyether chains with new functional groups.

Scientific Research Applications

4,7,10,13,16,19,22,25,28,31-Decaoxatetratriaconta-1,33-diyne has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a drug delivery system due to its ability to form stable complexes with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of specialty polymers and materials with unique mechanical and chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Polyethylene glycol (PEG): A polyether compound with similar solubility and biocompatibility properties.

    Polytetrahydrofuran (PTHF): Another polyether with different mechanical properties and applications.

    Polypropylene glycol (PPG): A polyether with varying chain lengths and functional groups.

Uniqueness

4,7,10,13,16,19,22,25,28,31-Decaoxatetratriaconta-1,33-diyne is unique due to its combination of terminal alkyne groups and multiple ether linkages, which provide a versatile platform for chemical modifications and applications in various fields. Its ability to undergo click chemistry reactions and form stable complexes with biomolecules sets it apart from other polyethers.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42O10/c1-3-5-25-7-9-27-11-13-29-15-17-31-19-21-33-23-24-34-22-20-32-18-16-30-14-12-28-10-8-26-6-4-2/h1-2H,5-24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGMGZRHYRPWDIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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